2-Chloro-1-spiro[2.4]heptan-6-ylethanone
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Overview
Description
2-Chloro-1-spiro[2.4]heptan-6-ylethanone is a chemical compound with the molecular formula C9H13ClO and a molecular weight of 172.65 g/mol. This compound is characterized by its unique spirocyclic structure, which consists of a seven-membered ring fused to a cyclopropane ring. The presence of a chlorine atom and an ethanone group further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone typically involves the reaction of a suitable spirocyclic precursor with a chlorinating agent. One common method is the chlorination of 1-spiro[2.4]heptan-6-ylethanone using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-Spiro[2.4]heptan-6-ylethanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-spiro[2.4]heptan-6-ylethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) under mild to moderate conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of 2-hydroxy-1-spiro[2.4]heptan-6-ylethanone, 2-amino-1-spiro[2.4]heptan-6-ylethanone, or 2-thio-1-spiro[2.4]heptan-6-ylethanone.
Reduction: Formation of 2-chloro-1-spiro[2.4]heptan-6-ylethanol.
Oxidation: Formation of 2-chloro-1-spiro[2.4]heptan-6-ylcarboxylic acid.
Scientific Research Applications
2-Chloro-1-spiro[2.4]heptan-6-ylethanone has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone involves its interaction with specific molecular targets and pathways. The chlorine atom and ethanone group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-spiro[2.4]heptan-2-ylethanone: Similar spirocyclic structure with a different position of the chlorine atom.
1-Spiro[2.4]heptan-6-ylethanone: Lacks the chlorine atom, resulting in different chemical reactivity.
2-Bromo-1-spiro[2.4]heptan-6-ylethanone: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.
Uniqueness
2-Chloro-1-spiro[2.4]heptan-6-ylethanone is unique due to its specific spirocyclic structure and the presence of both a chlorine atom and an ethanone group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-1-spiro[2.4]heptan-6-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-6-8(11)7-1-2-9(5-7)3-4-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTCTQHTMVJOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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